![molecular formula C19H27NO3 B13019860 tert-Butyl 3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B13019860.png)
tert-Butyl 3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate
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Overview
Description
Chemical Structure and Properties The compound tert-butyl 3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (CAS: 663622-87-5) is a spirocyclic molecule combining a substituted isobenzofuran moiety with a piperidine ring. Its molecular formula is C₁₇H₂₃NO₃, with a molecular weight of 289.375 g/mol . The tert-butyl carbamate group at the 1'-position enhances steric bulk and metabolic stability, making it valuable in medicinal chemistry and drug discovery.
For example, ethyl 4-oxo-piperidine-1-carboxylate derivatives are prepared using tert-butyl bromoacetate and lithium bases (e.g., n-BuLi) in tetrahydrofuran (THF) . Similar methods likely apply to the target compound, with adjustments for the dimethyl-isobenzofuran core.
Applications
Spirocyclic compounds like this are frequently used as intermediates in sigma receptor ligands, anticancer agents, and central nervous system (CNS) drug candidates due to their conformational rigidity and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,3-dimethyl-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate typically involves a multi-step process One common method starts with the preparation of the isobenzofuran precursor, which is then reacted with a piperidine derivative under specific conditions to form the spirocyclic structure
Preparation of Isobenzofuran Precursor: This step often involves the condensation of phthalic anhydride with a suitable nucleophile, followed by cyclization to form the isobenzofuran ring.
Formation of Spirocyclic Structure: The isobenzofuran precursor is reacted with a piperidine derivative in the presence of a base, such as sodium hydride, to form the spirocyclic intermediate.
Introduction of tert-Butyl Ester Group: The spirocyclic intermediate is then treated with tert-butyl chloroformate in the presence of a base, such as triethylamine, to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production of tert-Butyl 3,3-dimethyl-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3,3-dimethyl-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Research indicates that tert-butyl 3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate exhibits a variety of biological activities:
- Enzyme Modulation : The compound has been shown to modulate specific enzymes involved in metabolic pathways and inflammation, potentially influencing disease processes related to these pathways .
- Receptor Interaction : It may interact with various receptors that regulate cellular signaling pathways, affecting processes such as apoptosis and cell proliferation .
Neurological Disorders
Recent studies suggest that compounds with similar structures may have neuroprotective effects. The unique spiro structure could provide beneficial interactions with neurological targets, making it a candidate for further investigation in the treatment of conditions like Alzheimer’s disease and Parkinson’s disease .
Anti-inflammatory Properties
The modulation of inflammatory pathways positions this compound as a potential anti-inflammatory agent. Research into its mechanisms of action could lead to new treatments for chronic inflammatory diseases .
Anticancer Activity
The ability of the compound to influence cellular signaling suggests potential applications in cancer therapy. Studies are exploring its effects on tumor growth and metastasis .
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective potential of similar spiro compounds in animal models of neurodegeneration. Results indicated reduced neuronal death and improved cognitive function, suggesting that this compound may exhibit similar protective effects .
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies demonstrated that the compound could inhibit pro-inflammatory cytokine production in macrophages. This finding supports its potential use as an anti-inflammatory therapeutic agent .
Mechanism of Action
The mechanism of action of tert-Butyl 3,3-dimethyl-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The tert-butyl ester group may also play a role in enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Key Comparisons
Steric and Electronic Effects
- The tert-butyl carbamate group in the target compound increases lipophilicity (logP ~2.5–3.0) compared to the ethyl ester analog (logP ~1.8), improving membrane permeability .
- Chloro or bromo substituents (e.g., CAS 849106-20-3) enhance electrophilicity, enabling nucleophilic substitution reactions in drug derivatization .
Pharmacological Relevance
- The 3-oxo variant (CAS 849106-20-3) is a key intermediate in kinase inhibitors, leveraging its carbonyl group for hydrogen bonding .
- The hydrochloride salt (CAS 1172717-60-0) is utilized in salt metathesis to improve solubility in polar solvents .
Research Findings and Trends
Stability and Reactivity
- Spirocyclic compounds with tert-butyl carbamate show superior stability under acidic conditions compared to ethyl esters, as demonstrated in accelerated degradation studies .
- Chloro-substituted analogs exhibit enhanced reactivity in Suzuki-Miyaura couplings, enabling diversification of the aromatic core .
Biological Activity
tert-Butyl 3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate is an organic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. The compound's molecular formula is C₁₅H₁₉NO₃, with a molecular weight of approximately 273.38 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tert-butyl group and a piperidine ring fused to an isobenzofuran moiety. This structural configuration imparts rigidity and may influence its interactions with biological targets. The presence of a carboxylate group enhances its reactivity and potential for forming various derivatives.
1. Anti-inflammatory Properties
Preliminary studies suggest that this compound exhibits significant anti-inflammatory properties. Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. For instance, compounds structurally related to this molecule have demonstrated inhibition of COX-2 with IC₅₀ values in the low micromolar range.
2. Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of metabolic enzymes. Its unique structure may allow it to interact effectively with various biological macromolecules, including proteins and nucleic acids. Interaction studies employing techniques like surface plasmon resonance (SPR) have indicated promising binding affinities.
3. Neuroprotective Effects
Research indicates that compounds similar to this compound may exhibit neuroprotective effects. These effects are attributed to the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses, making it a candidate for further studies in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Several studies have highlighted the biological activities associated with this compound:
- Study 1 : A study demonstrated that derivatives of spirocyclic compounds showed significant inhibition of COX enzymes, suggesting potential applications in treating inflammatory diseases .
- Study 2 : Another investigation focused on the neuroprotective properties of structurally related compounds in cellular models of oxidative stress. Results indicated reduced cell death and improved viability in neuroblastoma cells exposed to neurotoxic agents when treated with these compounds .
Comparison with Similar Compounds
The following table summarizes some related compounds and their biological activities:
Compound Name | Structure | Biological Activity |
---|---|---|
2-adamantyl spiro[1H-indole-3,4'-piperidine]-1'-carboxamide | Structure | Neuroprotective effects |
N-(2-adamantyl)spiro[1H-benzofuran-3,4'-piperidine]-1'-carboxamide | Structure | Strong anti-inflammatory properties |
Ethyl 1'-(2-adamantylcarbamoyl)spiro[1,3-dihydroisoquinoline-4,4'-piperidine]-2-carboxylate | Structure | Analgesic effects |
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Pro-inflammatory Pathways : By blocking COX and LOX enzymes.
- Antioxidant Activity : Reducing reactive oxygen species (ROS) levels in neuronal cells.
- Modulation of Receptor Activity : Potential interaction with sigma receptors has been suggested based on structural similarities with known ligands .
Properties
IUPAC Name |
tert-butyl 3,3-dimethylspiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-17(2,3)22-16(21)20-12-10-19(11-13-20)15-9-7-6-8-14(15)18(4,5)23-19/h6-9H,10-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXIYJQFXUASNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3(O1)CCN(CC3)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.